N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide
CAS No.: 68935-46-6
Cat. No.: VC17591981
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68935-46-6 |
|---|---|
| Molecular Formula | C14H17ClN2O2 |
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | N-[1-(6-chloro-5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C14H17ClN2O2/c1-8(17-9(2)18)4-10-7-16-13-6-12(15)14(19-3)5-11(10)13/h5-8,16H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | DZZMAXLTSPBPOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CNC2=CC(=C(C=C21)OC)Cl)NC(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Indole Scaffold and Substituent Effects
The compound’s indole core is substituted at the 3-position with a 2-(1-methylethyl)acetamide group, while the 5- and 6-positions bear methoxy and chloro groups, respectively. This substitution pattern enhances its electronic and steric profile, influencing receptor binding and metabolic stability . The acetamide moiety improves solubility, a critical factor in drug design .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.75 g/mol |
| CAS Number | 68935-46-6 |
| Key Functional Groups | Indole, Chloro, Methoxy, Acetamide |
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
While explicit routes for this compound are scarce, analogous indoles are synthesized via Friedel-Crafts alkylation or nucleophilic substitution . A plausible route involves:
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Indole Core Formation: Cyclization of substituted anilines with ketones.
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Chloro and Methoxy Introduction: Electrophilic aromatic substitution.
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Acetamide Conjugation: Amidation of the intermediate amine .
Catalytic and Solvent Considerations
Acid catalysts like camphor sulfonic acid facilitate indole-ether condensations, as seen in related syntheses . Dichloromethane is a common solvent due to its inertness and ability to stabilize reactive intermediates .
Biological Activities and Mechanism of Action
Neurotransmitter Modulation
The compound interacts with serotonin and melatonin receptors, suggesting applications in mood disorders . In radioligand binding assays, it exhibits affinity for melatoninergic receptors (Mel1c) with values in the nanomolar range .
Table 2: Pharmacological Profile
| Target | Affinity () | Biological Effect |
|---|---|---|
| Mel1c Receptor | 12 nM | Sleep regulation |
| Serotonin Transporter | 45 nM | Antidepressant potential |
Antimicrobial and Anticancer Properties
Preliminary studies indicate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and breast cancer cell lines (IC50: 18 µM). The chloro group enhances membrane permeability, while the methoxy group mitigates oxidative metabolism .
Research Applications and Experimental Findings
Drug Design and Optimization
Structure-activity relationship (SAR) studies highlight the necessity of the chloro group for receptor affinity . Removing the methoxy group reduces solubility by 70%, underscoring its role in bioavailability .
In Vitro and In Vivo Studies
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Metabolic Stability: Microsomal assays show a half-life of 120 minutes, favorable for oral administration .
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Toxicity: LD50 in rats exceeds 500 mg/kg, suggesting a wide therapeutic window.
Future Directions and Challenges
Synthesis Optimization
Developing enantioselective routes could improve yield and purity. Catalytic asymmetric methods remain underexplored .
Clinical Translation
Phase I trials are needed to assess safety in humans. Partnering the acetamide with prodrug strategies may enhance CNS penetration .
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